molecular formula C12H17NO4S B3037605 Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid CAS No. 500770-66-1

Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid

Cat. No.: B3037605
CAS No.: 500770-66-1
M. Wt: 271.33 g/mol
InChI Key: IRIMDUUDRBJWIS-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid is a chiral amino acid derivative that features a thienyl group attached to the propionic acid backbone The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used to protect the amino group during chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-Amino-3-(2-thienyl)-propionic acid and tert-butoxycarbonyl chloride.

    Protection of the Amino Group: The amino group of (S)-3-Amino-3-(2-thienyl)-propionic acid is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The resulting Boc-protected amino acid is purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amino acid.

    Coupling Reactions: The amino group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

    Substitution Reactions: The thienyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Deprotection: (S)-3-Amino-3-(2-thienyl)-propionic acid.

    Coupling: Peptide derivatives.

    Substitution: Functionalized thienyl derivatives.

Scientific Research Applications

Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid: Similar structure with an additional methylene group in the backbone.

    Boc-(S)-3-Amino-3-(2-furyl)-propionic acid: Contains a furan ring instead of a thienyl ring.

    Boc-(S)-3-Amino-3-(2-pyridyl)-propionic acid: Features a pyridine ring in place of the thienyl ring.

Uniqueness

Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivities.

Properties

CAS No.

500770-66-1

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

(2S)-2-[amino(thiophen-2-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)8(10(14)15)9(13)7-5-4-6-18-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m0/s1

InChI Key

IRIMDUUDRBJWIS-IENPIDJESA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C(C1=CC=CS1)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CS1)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
Reactant of Route 3
Reactant of Route 3
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
Reactant of Route 4
Reactant of Route 4
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
Reactant of Route 5
Reactant of Route 5
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
Reactant of Route 6
Reactant of Route 6
Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.